molecular formula C11H11F3O3 B13247663 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid

Cat. No.: B13247663
M. Wt: 248.20 g/mol
InChI Key: JLMDKXYJHMCWKK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid (CAS RN: 2060043-87-8) is a fluorinated carboxylic acid featuring a trifluoromethyl group at the C4 position and a 4-methoxyphenyl substituent at C2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group on the phenyl ring contributes electron-donating effects, modulating acidity and intermolecular interactions. This compound is utilized in pharmaceutical and agrochemical research, particularly in the development of enzyme inhibitors and bioactive molecules .

Properties

Molecular Formula

C11H11F3O3

Molecular Weight

248.20 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-methoxyphenyl)butanoic acid

InChI

InChI=1S/C11H11F3O3/c1-17-8-4-2-7(3-5-8)9(10(15)16)6-11(12,13)14/h2-5,9H,6H2,1H3,(H,15,16)

InChI Key

JLMDKXYJHMCWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid typically involves the reaction of 4-methoxybenzaldehyde with trifluoroacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, reduction, and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reaction conditions that minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid undergoes various types of chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The electronic nature of substituents on the phenyl ring significantly influences the compound’s acidity and reactivity. Key analogs include:

Compound Name Substituent Molecular Formula CAS RN Key Properties/Effects
4,4,4-Trifluoro-2-(4-nitrophenyl)butanoic acid 4-Nitrophenyl (NO₂) C₁₀H₈F₃NO₄ 2059974-27-3 Strong electron-withdrawing NO₂ group increases acidity (lower pKa) compared to methoxy derivatives .
4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid 4-Fluorophenyl (F) C₁₀H₈F₄O₂ 1512932-26-1 Moderate electron-withdrawing effect; higher acidity than methoxy analog but less than nitro .
4,4,4-Trifluoro-2-(4-methylphenyl)butanoic acid 4-Methylphenyl (CH₃) C₁₁H₁₁F₃O₂ 2021947-64-6 Electron-donating CH₃ group reduces acidity; enhances lipophilicity for membrane penetration .

Key Insight : The 4-methoxyphenyl substituent in the target compound provides intermediate acidity compared to nitro (more acidic) and methyl (less acidic) analogs, balancing reactivity and bioavailability.

Backbone Modifications: Ester Derivatives vs. Carboxylic Acids

Esterification of the carboxylic acid group alters solubility and metabolic pathways:

Compound Name Functional Group Molecular Formula CAS RN Key Differences from Target Compound
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate Ester + hydrazone C₁₂H₁₁F₃N₂O₃ 1494-98-0 Ester group reduces acidity; hydrazone moiety enables coordination chemistry .
4,4,4-Trifluoro-2,2-dimethylbutanoic acid Dimethyl at C2 C₆H₉F₃O₂ 939399-07-2 Steric hindrance from dimethyl groups may limit enzyme binding .

Biological Activity

4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is an organic compound characterized by its unique structural features, including a trifluoromethyl group and a methoxy-substituted phenyl moiety attached to a butanoic acid backbone. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid is C12H12F3O3C_{12}H_{12}F_3O_3. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of biomolecules such as proteins and enzymes. This interaction is crucial for modulating the activity of these biomolecules, leading to various biological effects.

Research indicates that the mechanism of action involves:

  • Interaction with Biomolecules : The trifluoromethyl group facilitates penetration through biological membranes and enhances binding to target proteins and enzymes.
  • Modulation of Biological Pathways : By interacting with specific receptors and enzymes, this compound may influence various biological pathways, potentially leading to therapeutic effects in drug development.

Biological Activity

The biological activity of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid has been studied across several domains:

  • Antiproliferative Effects : Preliminary studies suggest that this compound exhibits antiproliferative activity against cancer cell lines. For instance, an IC50 value of 54.39 μM was reported in assays involving HCT116 colon cancer cells .
  • Enzyme Inhibition : The compound has shown potential as a selective inhibitor for histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy .
  • Binding Affinity Studies : Interaction studies have demonstrated promising binding affinities towards specific biological targets, indicating the potential for further exploration in drug discovery.

Case Studies

Several studies have focused on the biological implications of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid:

  • Study on HDAC Inhibition : A study designed trifluoropyruvamides (TFPAs) as analogues of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid. These compounds displayed significant HDAC inhibitory potential and were examined for their metabolic stability and cytotoxicity against various cancer cell lines .
  • Antiproliferative Activity Assessment : In vitro assessments highlighted the compound's ability to inhibit cell growth in multiple cancer types, suggesting its utility as a lead compound in developing new anticancer therapies .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct features that may contribute to the unique biological activity of 4,4,4-Trifluoro-2-(4-methoxyphenyl)butanoic acid.

Compound NameMolecular FormulaUnique Features
4-(4-Methoxyphenyl)butyric AcidC11H14O3C_{11}H_{14}O_3Lacks trifluoromethyl group; used in neuropharmacology
4,4,4-Trifluoro-2-(2-methoxyphenyl)butanoic AcidC12H12F3O3C_{12}H_{12}F_3O_3Different methoxy position; potential use in liquid crystals
(2S)-4,4,4-Trifluoro-2-(methoxymethyl)butanoic AcidC12H13F3O3C_{12}H_{13}F_3O_3Contains methoxymethyl instead of methoxy; unique reactivity

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